molecular formula C20H21NO2S B2443349 N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide CAS No. 2034210-38-1

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2443349
CAS No.: 2034210-38-1
M. Wt: 339.45
InChI Key: DRPIDCMLFLNQKX-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is a complex organic compound that features a benzofuran ring, a phenylthio group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core

The phenylthio group can be introduced via a nucleophilic substitution reaction, where a thiophenol derivative reacts with an appropriate leaving group on the benzofuran ring. Finally, the propanamide moiety is formed through an amidation reaction, typically involving the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the phenylthio group, depending on the nature of the nucleophile and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thiophenol derivatives, alkyl halides, and various nucleophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Thiols, amines, and alcohols.

    Substitution: Various substituted benzofuran derivatives and phenylthio compounds.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and phenylthio group are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzofuran-2-yl)ethyl)-4-(propan-2-yl)aniline
  • N-(1-(benzofuran-2-yl)ethyl)-2-(propan-2-yl)aniline

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is unique due to the presence of both the benzofuran ring and the phenylthio group, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-15(13-17-14-16-7-5-6-10-19(16)23-17)21-20(22)11-12-24-18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPIDCMLFLNQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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